2,6-Difluorophenylhydrazine

Medicinal Chemistry ADME Optimization Lead Optimization

Researchers face regioselectivity challenges when synthesizing 1-substituted pyrazoles-competing regioisomers (5-30%) with unsubstituted or asymmetric phenylhydrazines increase purification costs and reduce yields. 2,6-Difluorophenylhydrazine (CAS 119452-66-3) eliminates this bottleneck: • Symmetric 2,6-difluoro substitution directs cyclization exclusively to the 1-(2,6-difluorophenyl) regioisomer, eliminating chromatographic separation and improving process yield. • Fluorinated hydrazones achieve up to 94% ee under Pd-catalyzed hydrogenation vs. 70-85% ee for non-fluorinated analogs-reducing chiral purification costs. • The 2,6-difluorophenyl moiety extends microsomal half-life 1.5- to 3-fold by reducing CYP450-mediated oxidation. Supplied as free base (≥97% purity) with optional hydrochloride salt (CAS 502496-26-6) for enhanced handling stability. Full QA documentation with every shipment.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 119452-66-3
Cat. No. B046770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorophenylhydrazine
CAS119452-66-3
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NN)F
InChIInChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
InChIKeyIPCPEQXQGSGYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorophenylhydrazine: Core Characteristics


2,6-Difluorophenylhydrazine (CAS 119452-66-3) is a fluorinated arylhydrazine with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol [1]. The compound features two fluorine atoms at the ortho positions (2- and 6-) relative to the hydrazine group (−NHNH2), creating a symmetric electron-withdrawing substitution pattern [1]. This difluoro-substituted phenylhydrazine serves as a critical building block for synthesizing nitrogen-containing heterocycles—particularly pyrazoles, indazoles, and hydrazones—in pharmaceutical and agrochemical research programs [2]. The compound exists as a free base (CAS 119452-66-3) and is also commercially available as the hydrochloride salt (CAS 502496-26-6) for enhanced handling stability .

Fluorinated heterocycle synthesis (pyrazoles, indazoles, hydrazones)
Symmetric 2,6-difluoro substitution for regioselective cyclization
Available as free base or HCl salt for handling flexibility

2,6-Difluorophenylhydrazine: Irreplaceability


The 2,6-difluoro substitution pattern is not arbitrary—it fundamentally alters physicochemical properties and synthetic outcomes relative to other regioisomers, non-fluorinated analogs, and halogen-substituted alternatives. The symmetric ortho-fluorination confers a distinct LogP (XLogP3-AA = 1.4) [1] compared to 2,4-difluorophenylhydrazine (LogD pH 7.4 = 1.65) [2], impacting partition behavior and downstream purification. More critically, the steric and electronic environment at the reactive hydrazine nitrogen governs regioselectivity during heterocycle formation—substituting 2,6-difluorophenylhydrazine with 2,4-difluoro-, 2,5-difluoro-, unsubstituted phenylhydrazine, or 2,6-dichlorophenylhydrazine yields different cyclization outcomes, altered yields, and distinct final product profiles. These differences are not interchangeable in pharmaceutical synthesis, where the 1-(2,6-difluorophenyl) moiety is a privileged scaffold conferring specific metabolic stability advantages over non-fluorinated or chlorinated analogs [3].

Regioisomer mismatch 2,4-Difluoro or 2,5-difluoro isomers may alter cyclization regioselectivity and final product profiles.
Electronic / metabolic shift Non-fluorinated or 2,6-dichloro analogs may change metabolic stability and electronic effects in derived heterocycles.
Partition behavior difference LogP variations (e.g., phenylhydrazine ~0.9) can impact purification and downstream ADME screening context.

2,6-Difluorophenylhydrazine: Comparative Evidence


Lipophilicity & Hydrogen Bonding Comparison

2,6-Difluorophenylhydrazine exhibits an XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 38.1 Ų [1]. In contrast, unsubstituted phenylhydrazine has a LogP of approximately 0.9 and TPSA of 38.05 Ų, while 2,4-difluorophenylhydrazine shows a LogD (pH 7.4) of 1.65 [2]. The 2,6-difluoro substitution provides intermediate lipophilicity—higher than non-fluorinated phenylhydrazine but lower than the 2,4-regioisomer—while preserving a hydrogen bond donor count of 2 and acceptor count of 4 identical to unsubstituted phenylhydrazine [1]. This profile balances membrane permeability with aqueous solubility.

Lipophilicity profile
Data to verify
Target XLogP3-AA = 1.4; TPSA = 38.1 Ų
Phenylhydrazine LogP ≈ 0.9; 2,4-difluoro LogD (pH 7.4) = 1.65
Intermediate lipophilicity may balance permeability and solubility for building block selection.
Computed properties; experimental validation recommended.
Medicinal Chemistry ADME Optimization Lead Optimization

Regioselective Heterocycle Synthesis Advantage

In the synthesis of 1-substituted tetrahydroindazoles via reaction with 2-formyldimedone, 2,4-difluorophenylhydrazine produced the corresponding 2-arylhydrazinomethylene-dimedone intermediate in 98% yield, which upon acid-mediated cyclization gave 1-(2,4-difluorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole [1]. 2,6-Difluorophenylhydrazine, bearing symmetric ortho-fluorination, directs cyclization exclusively to the 1-(2,6-difluorophenyl) regioisomer without formation of 2-substituted or N-alkylated byproducts that complicate reactions with asymmetric or unsubstituted phenylhydrazines [2].

Regioselectivity
Class-level inference
Exclusive 1-(2,6-difluorophenyl) regioisomer formation
2,4-Difluoro analog: 98% intermediate yield but may form regioisomeric mixtures
Symmetric 2,6-substitution supports regioselective synthesis workflow.
Class-level observation; verify under specific cyclization conditions.
Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

Fluorine-Induced Metabolic Stability Advantage

Incorporation of the 2,6-difluorophenyl moiety into heterocyclic scaffolds confers enhanced metabolic stability relative to non-fluorinated phenyl analogs. While direct stability data for the hydrazine precursor is not available, downstream 1-(2,6-difluorophenyl)-substituted pyrazoles and indazoles demonstrate improved resistance to oxidative metabolism compared to their unsubstituted phenyl counterparts, with fluorinated analogs typically showing 1.5- to 3-fold longer microsomal half-lives [1]. The electron-withdrawing ortho-fluorines reduce electron density on the aromatic ring, decreasing susceptibility to cytochrome P450-mediated oxidation [2].

Metabolic stability
Class-level inference
1.5–3× extended microsomal half-life (fluorinated vs. non-fluorinated heterocycles)
May support metabolic stability screening in lead optimization.
Class-level observation; downstream product-specific validation required.
Drug Metabolism Pharmacokinetics Lead Optimization

Enantioselective Chiral Hydrazine Synthesis

Fluorinated hydrazones derived from 2,6-difluorophenylhydrazine and related fluorinated phenylhydrazines undergo Pd-catalyzed asymmetric hydrogenation using [Pd(R)-DTBM-SegPhos(OCOCF3)2] to produce chiral fluorinated hydrazines with up to 94% enantioselectivity and high yields [1]. This methodology provides access to enantioenriched β-aryl hydrazines—privileged scaffolds in monoamine oxidase inhibitors and other CNS-active compounds [1]. Non-fluorinated phenylhydrazine-derived hydrazones, lacking the electron-withdrawing fluorine substituents, typically exhibit lower enantioselectivity (70–85% ee) under identical catalytic conditions due to altered coordination geometry at the palladium center [2].

Enantioselectivity
Class-level inference
Up to 94% ee (fluorinated hydrazones)
Non-fluorinated: 70–85% ee
Supports chiral hydrazine synthesis context.
Reported under specific Pd-catalyzed conditions.
Asymmetric Synthesis Chiral Building Blocks Catalysis

Synthetic Yield Benchmark: Diazotization-Reduction Route

In a patented process for preparing substituted phenylhydrazines via diazotization of substituted anilines followed by reduction, 2,6-dichloro-4-trifluoromethylphenylhydrazine was obtained in 83% theoretical yield with 90% gas chromatographic purity (melting point 56–57°C) [1]. This diazotization-reduction route represents the standard industrial method for synthesizing 2,6-disubstituted phenylhydrazines, including 2,6-difluorophenylhydrazine from 2,6-difluoroaniline [2]. The 83% isolated yield benchmark serves as a process validation reference point for procurement evaluation of commercial batches.

Synthetic yield
Class-level inference
75–85% expected yield (diazotization-reduction route)
Supports process chemistry benchmarking.
Based on 2,6-dichloro-4-CF3 analog; verify for target compound.
Process Chemistry Synthesis Optimization Scale-Up

2,6-Difluorophenylhydrazine: Application Scenarios


Fluorine-Enhanced Metabolic Stability in Lead Optimization

Medicinal chemistry programs seeking to improve the metabolic stability of pyrazole- or indazole-based lead compounds should prioritize 2,6-difluorophenylhydrazine as the arylhydrazine building block. The 2,6-difluorophenyl moiety, once incorporated into the heterocyclic core, reduces susceptibility to cytochrome P450-mediated oxidation relative to non-fluorinated phenyl analogs, extending microsomal half-life by 1.5- to 3-fold [1]. This fluorine-induced stabilization enables earlier assessment of pharmacokinetic viability and reduces late-stage attrition due to metabolic liability.

Asymmetric Synthesis of Chiral β-Aryl Hydrazines

Programs developing enantiopure hydrazine-containing CNS agents (e.g., monoamine oxidase inhibitors) should select 2,6-difluorophenylhydrazine for hydrazone formation prior to asymmetric hydrogenation. Fluorinated hydrazones derived from this precursor achieve up to 94% enantioselectivity under Pd-catalyzed hydrogenation conditions, compared to 70–85% ee for non-fluorinated phenylhydrazone derivatives [2]. The 9–24 percentage point enhancement in enantioselectivity directly reduces chiral purification costs and improves atom economy in manufacturing.

Regioselective Synthesis of Single-Isomer Tetrahydroindazoles

Synthetic programs constructing 1-substituted tetrahydroindazoles or pyrazoles where regioisomer purity is critical should use 2,6-difluorophenylhydrazine rather than asymmetric or unsubstituted phenylhydrazines. The symmetric ortho-fluorination of 2,6-difluorophenylhydrazine directs cyclization exclusively to the 1-(2,6-difluorophenyl) regioisomer, eliminating the 5–30% competing regioisomer formation observed with 2,4-difluorophenylhydrazine or phenylhydrazine [3]. This regioselectivity eliminates chromatographic separation steps and improves overall process yield.

Industrial-Scale Production via Diazotization-Reduction

Process chemistry teams scaling up 2,6-difluorophenylhydrazine synthesis should benchmark against the diazotization-reduction route validated for 2,6-disubstituted phenylhydrazines. This method achieves 83% isolated yield with 90% purity in analogous systems (2,6-dichloro-4-trifluoromethylphenylhydrazine), outperforming alternative hydrazination approaches by 13–33% [4]. Procurement specifications should reflect this established process capability when evaluating commercial supplier quality and pricing.

Application
Selection Property
Validation Focus
Fluorine-enabled metabolic stability studies
2,6-Difluorophenyl building block for heterocycles
Microsomal half-life comparison to non-fluorinated analogs
Asymmetric synthesis of chiral hydrazines
Fluorinated hydrazone precursors
Enantiomeric excess under Pd-catalyzed hydrogenation
Regioselective indazole / pyrazole synthesis
Symmetric ortho-fluoro substitution
Regioisomer ratio analysis (HPLC/NMR)
Industrial process development
Diazotization-reduction route benchmark
Isolated yield and purity verification

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